molecular formula C21H17BrN4OS B2558438 3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1115285-54-5

3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Cat. No.: B2558438
CAS No.: 1115285-54-5
M. Wt: 453.36
InChI Key: NKTLETLJZSBUHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a pyridazine-oxadiazole hybrid compound featuring a bromophenyl substituent at the pyridazine C3 position and a 4-ethylphenyl-substituted oxadiazole moiety connected via a sulfanyl-methyl linker. Its molecular formula is C₂₃H₂₀BrN₅OS, with a molecular weight of 502.41 g/mol. The bromophenyl group may enhance lipophilicity and influence electronic properties, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities.

Properties

IUPAC Name

5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN4OS/c1-2-14-3-5-16(6-4-14)21-23-19(27-26-21)13-28-20-12-11-18(24-25-20)15-7-9-17(22)10-8-15/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTLETLJZSBUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The oxadiazole moiety is then attached via a nucleophilic substitution reaction, and the final step involves the formation of the sulfanyl linkage under mild conditions to avoid decomposition of the sensitive functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production while maintaining control over reaction parameters.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The bromine atom on the 4-bromophenyl group undergoes nucleophilic substitution reactions under transition metal-catalyzed conditions.

Reaction TypeConditionsProductReference
Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C)4-Arylphenyl derivative
Ullmann-Type CouplingCuI, 1,10-phenanthroline, DMSO (110°C)Biaryl derivatives

Key Findings :

  • Suzuki coupling replaces bromine with aryl/heteroaryl groups, enabling structural diversification for biological activity optimization.

  • Ullmann reactions yield biaryl structures with enhanced π-conjugation, relevant to materials science.

Oxidation of the Sulfanyl Group

The methyl sulfanyl (-SCH₂-) linker is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing AgentConditionsProductReference
mCPBACH₂Cl₂, 0°C → RT, 4 hSulfoxide (R-S(O)-CH₂-)
H₂O₂ (30%)/AcOHReflux, 6 hSulfone (R-SO₂-CH₂-)

Key Findings :

  • Sulfoxide formation increases polarity, improving aqueous solubility for pharmacological studies.

  • Sulfone derivatives show enhanced metabolic stability compared to sulfanyl analogs .

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in ring-opening and cycloaddition reactions.

Reaction TypeConditionsProductReference
HydrazinolysisNH₂NH₂·H₂O, EtOH, 70°C, 12 h1,2,4-Triazole derivative
Photochemical [2+2] CycloadditionUV light, CH₃CN, 24 hBicyclic oxetane adduct

Key Findings :

  • Hydrazinolysis replaces the oxadiazole oxygen with NH, forming triazoles with retained heterocyclic rigidity .

  • Cycloaddition reactions expand applications in photoresponsive materials.

Pyridazine Ring Modifications

The pyridazine core undergoes electrophilic substitution and cross-coupling.

Reaction TypeConditionsProductReference
NitrationHNO₃/H₂SO₄, 0°C, 2 h4-Nitro-pyridazine derivative
Buchwald–Hartwig AminationPd₂(dba)₃, Xantphos, NaOtBu, toluene (100°C)6-Amino-pyridazine analog

Key Findings :

  • Nitration at the pyridazine 4-position enhances electron-deficient character, favoring charge-transfer complexes.

  • Amination introduces NH₂ groups for further conjugation with bioactive moieties.

Cross-Coupling at the Ethylphenyl Group

The 4-ethylphenyl substituent on the oxadiazole participates in C–H activation.

Reaction TypeConditionsProductReference
Directed C–H ArylationPd(OAc)₂, Ag₂CO₃, DMA, 120°CDiaryl-substituted oxadiazole

Key Findings :

  • Palladium-catalyzed arylation introduces steric bulk, modulating binding affinity in enzyme inhibition studies.

Reductive Transformations

The nitro group (if introduced via pyridazine nitration) undergoes reduction.

Reducing AgentConditionsProductReference
H₂/Pd-CEtOH, RT, 3 h4-Amino-pyridazine derivative

Key Findings :

  • Aminopyridazine derivatives serve as intermediates for Schiff base formation in coordination chemistry.

Acid/Base-Mediated Rearrangements

The oxadiazole ring undergoes pH-dependent rearrangements.

ConditionsProductReference
HCl (conc.), refluxOxazole-amide derivative
NaOH (aq.), 60°CRing-opened thioamide intermediate

Key Findings :

  • Acidic conditions promote oxadiazole-to-oxazole rearrangement, altering electronic properties .

  • Basic hydrolysis cleaves the oxadiazole ring, yielding thioamide intermediates for further functionalization .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential anticancer properties. Research indicates that the unique structural features may interact with specific biological targets such as enzymes or receptors involved in cellular processes like proliferation and apoptosis.

Case Study: Anticancer Activity

A study demonstrated that derivatives of compounds similar to this pyridazine exhibited significant growth inhibition against various cancer cell lines, including HT29 (colon cancer) and MCF-7 (breast cancer). The presence of electron-withdrawing groups like bromine enhances biological activity by increasing lipophilicity and facilitating cell membrane penetration .

Antimicrobial Properties

Another area of interest is the compound's antimicrobial activity. Compounds containing oxadiazole rings have been reported to exhibit antibacterial and antifungal properties.

Case Study: Antimicrobial Screening

Research involving oxadiazole derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The incorporation of the sulfanyl group in the structure could further enhance the antimicrobial efficacy due to improved interaction with microbial membranes .

Materials Science

In materials science, the structural versatility of this compound allows for potential applications in developing new materials with specific electronic or optical properties.

Case Study: Organic Electronics

Research has explored the use of heterocyclic compounds in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of compounds like 3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine may lead to advancements in efficient energy conversion technologies .

General Synthetic Route

  • Formation of the Oxadiazole Ring : Starting materials undergo cyclocondensation reactions.
  • Introduction of Sulfanyl Group : The sulfanyl group is incorporated through nucleophilic substitution reactions.
  • Final Assembly : The bromophenyl group is attached to complete the synthesis of the pyridazine structure.

This multi-step process is crucial for achieving high yields and purity of the final product .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets. The bromophenyl and oxadiazole moieties can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of pyridazine-oxadiazole hybrids. lists five structurally related analogs, enabling a systematic comparison of substituent effects (Table 1).

Table 1: Structural and Molecular Comparison of Pyridazine-Oxadiazole Derivatives

Compound ID Substituents (Pyridazine C3 / Oxadiazole C3) Molecular Formula Molecular Weight (g/mol)
1 (Target) 4-Bromophenyl / 4-Ethylphenyl C₂₃H₂₀BrN₅OS 502.41
2 4-Ethylphenyl / 4-Ethylphenyl C₂₃H₂₂N₄OS 402.52
3 4-Methylphenyl / 4-(Methylsulfanyl)phenyl C₂₁H₁₈N₄OS₂ 406.53
4 4-Ethoxyphenyl / 3,4-Dimethylphenyl C₂₃H₂₂N₄O₂S 418.52
5 3,4-Dimethylphenyl / 4-Ethoxyphenyl C₂₃H₂₂N₄O₂S 418.52
6 4-Isopropylphenyl / 3,4-Dimethylphenyl C₂₄H₂₄N₄OS 416.54
Key Observations:

Bromine vs. Alkyl Substituents: The target compound’s bromophenyl group distinguishes it from analogs with non-halogenated substituents (e.g., ethylphenyl in Compound 2). Bromine’s electron-withdrawing nature may alter π-π stacking interactions and solubility compared to electron-donating groups like ethyl or methoxy .

Sulfanyl Linker : All analogs share a sulfanyl-methyl bridge, suggesting its role in maintaining conformational flexibility and enabling sulfur-mediated interactions (e.g., with cysteine residues in proteins).

Oxadiazole Modifications : The oxadiazole’s C3 substituent varies between ethylphenyl (Compound 1), methylsulfanylphenyl (Compound 3), and ethoxyphenyl (Compound 4). Bulkier groups (e.g., ethoxy) may sterically hinder binding to biological targets.

Comparison with Non-Pyridazine Bromophenyl Derivatives

Bromophenyl groups are prevalent in diverse pharmacophores. For example:

  • Pyrazole Derivatives: describes bromophenyl-fluorophenyl pyrazoles (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone).

Broader Context: Oxadiazole Derivatives in Patents

discloses a patent for a morpholinoethyl-imidazolidinedione-oxadiazole derivative. While structurally distinct from the target compound, this highlights the versatility of oxadiazoles in drug design, particularly for central nervous system targets due to their ability to cross the blood-brain barrier .

Biological Activity

The compound 3-(4-bromophenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine (CAS Number: 1115285-54-5) is a pyridazine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17BrN4SC_{21}H_{17}BrN_{4}S with a molecular weight of 453.4 g/mol. The presence of the bromophenyl and oxadiazol moieties suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC21H17BrN4S
Molecular Weight453.4 g/mol
CAS Number1115285-54-5

The biological activity of this compound is primarily linked to its ability to interact with multiple molecular targets involved in cancer cell proliferation and apoptosis. The oxadiazole moiety is known for its role in enhancing the bioactivity of compounds through various mechanisms, including:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cell cycle regulation.
  • Induction of Apoptosis : It might activate apoptotic pathways in cancer cells, leading to programmed cell death.

Biological Activity Studies

Recent studies have investigated the biological activity of similar compounds, providing insights into the potential effects of pyridazine derivatives:

  • Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, a related study noted that certain derivatives exhibited IC50 values below 20 µM against HepG2 liver cancer cells .
  • Antimicrobial Properties : Pyridazine derivatives often demonstrate antibacterial and antifungal activities. Research has indicated that modifications in the substituents can enhance these effects significantly .
  • Structure-Activity Relationship (SAR) : SAR studies suggest that electron-withdrawing groups like bromine significantly influence the biological activity by enhancing lipophilicity and membrane permeability .

Case Studies

A few notable case studies highlight the biological activity of compounds similar to this compound:

  • Study on Oxadiazole Derivatives : A study demonstrated that oxadiazole-containing compounds exhibited potent anticancer properties through apoptosis induction in MCF-7 breast cancer cells .
  • Pyridazine Anticancer Research : Another investigation focused on pyridazine derivatives showed promising results against various cancer types, emphasizing the importance of structural modifications for enhanced activity .

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
OxadiazoleEDCI, DMAP, DCM, reflux65–78
Sulfanyl linkageK₂CO₃, DMF, 80°C72–85

Advanced: How can researchers optimize reaction yields for the sulfanyl linkage step when scaling up synthesis?

Methodological Answer:
Yield optimization requires addressing:

  • Solvent Choice : DMF may cause side reactions at high temperatures; switching to THF or acetonitrile reduces byproducts .
  • Catalysis : Adding catalytic KI (0.1 eq) enhances nucleophilic substitution efficiency .
  • Kinetic Monitoring : Use in-situ FTIR to track thiolate anion formation and adjust reagent stoichiometry dynamically.
    Case Study : A 2022 study achieved 92% yield by replacing K₂CO₃ with Cs₂CO₃ in THF at 60°C, reducing reaction time from 12h to 6h .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 499.0521 for C₂₂H₁₈BrN₄OS) .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between oxadiazole and pyridazine rings) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals (e.g., distinguishing pyridazine C6-H from oxadiazole CH₂-S) .

Advanced: How can contradictory bioactivity data in different assay models (e.g., enzyme vs. cell-based) be resolved for this compound?

Methodological Answer:
Contradictions arise from assay design differences:

  • Enzyme Assays : Measure direct target inhibition (e.g., tubulin polymerization assays using purified protein) but lack cellular context .
  • Cell-Based Assays : Account for membrane permeability and metabolism but introduce variables like efflux pumps.
    Resolution Strategy :

Parallel Testing : Compare IC₅₀ values in enzyme (purified σ₁ receptor) vs. cell lines (e.g., HeLa cells with σ₁R overexpression) .

Metabolite Screening : Use LC-MS to identify active metabolites in cell lysates that may enhance/inhibit activity .

Q. Table 2: Example Bioactivity Data

Assay TypeIC₅₀ (µM)ModelReference
Tubulin Inhibition0.45 ± 0.12Purified protein
Antiproliferative1.2 ± 0.3HeLa cells

Basic: What computational methods are used to predict the physicochemical properties of this compound?

Methodological Answer:

  • LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted LogP = 3.8) .
  • pKa Prediction : SPARC algorithm predicts basic pKa ~4.2 (pyridazine nitrogen) and acidic pKa ~9.5 (sulfanyl group) .
  • Solubility : COSMO-RS simulations in water (0.12 mg/mL at 25°C) align with experimental shake-flask data .

Advanced: How can researchers design stability studies to assess degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to:
    • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 37°C for 24h.
    • Oxidative stress : 3% H₂O₂, 70°C, 6h .
  • Analytical Tools :
    • HPLC-PDA : Monitor degradation products (e.g., sulfoxide formation at Rₜ 8.2 min) .
    • LC-MS/MS : Identify cleavage products (e.g., bromophenyl-oxadiazole fragment at m/z 289.1) .

Basic: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Hepatotoxicity : Primary rat hepatocytes (measure ALT/AST leakage) .
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp or FLIPR Tetra) .
  • Cytotoxicity : MTT assay in HEK293 cells (IC₅₀ >10 µM indicates low baseline toxicity) .

Advanced: How can molecular dynamics (MD) simulations refine the pharmacophore model for this compound?

Methodological Answer:

Ligand-Protein Docking : Use AutoDock Vina to predict binding modes to σ₁ receptor (PDB: 6DK1) .

MD Simulations (NAMD/GROMACS) : Run 100-ns simulations to assess stability of key interactions (e.g., bromophenyl–Phe196 π-π stacking) .

Free Energy Calculations (MM/PBSA) : Quantify binding energy contributions (e.g., ΔG = -9.8 kcal/mol) .

Figure 1: Predicted Binding Pose
[Include a simplified diagram showing bromophenyl and oxadiazole interactions with receptor residues.]

Basic: What are the environmental fate implications of this compound’s bromine and sulfur content?

Methodological Answer:

  • Persistence : Bromine increases resistance to microbial degradation; aerobic soil metabolism studies show t₁/₂ >60 days .
  • Aquatic Toxicity : Use Daphnia magna acute toxicity assays (EC₅₀ = 2.1 mg/L) .
  • Analytical Monitoring : SPE-LC-MS/MS detects residues in water (LOQ = 0.1 µg/L) .

Advanced: How can researchers reconcile discrepancies in reported LogP values from different laboratories?

Methodological Answer:
Discrepancies arise from:

  • Measurement Methods : Shake-flask (experimental LogP = 3.5) vs. HPLC-derived (LogP = 3.9) .
  • pH Effects : Ionization of sulfanyl group alters partitioning.
    Resolution :
  • Standardize pH (e.g., buffer at pH 7.4) .
  • Cross-validate with computational models (e.g., XLogP3 vs. ALogPS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.